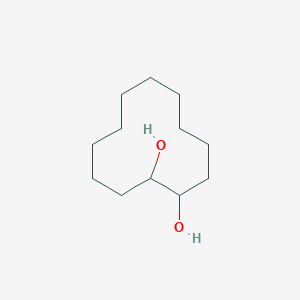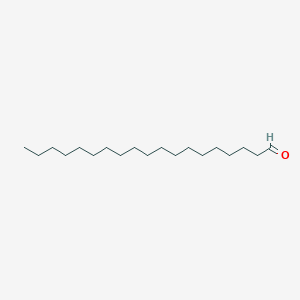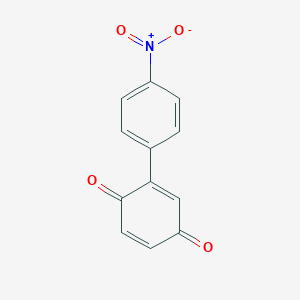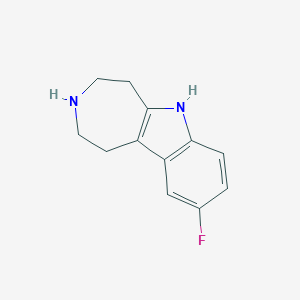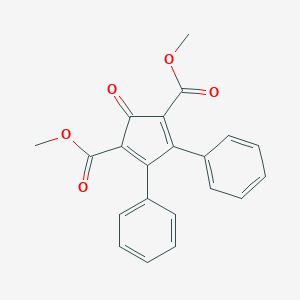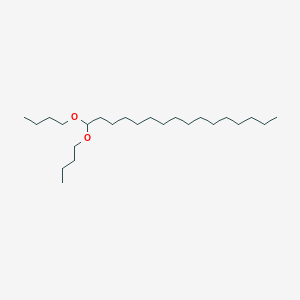
1,1-Dibutoxyhexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutoxyhexadecane, also known as DBHD, is a synthetic compound that belongs to the family of dialkyl ethers. It is a colorless liquid that is widely used in various scientific research applications. DBHD has a unique chemical structure that makes it an attractive compound for researchers who are interested in studying its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism Of Action
The mechanism of action of 1,1-Dibutoxyhexadecane is not well understood, but it is believed to interact with the surface of nanoparticles and other materials, which leads to the stabilization of these materials. 1,1-Dibutoxyhexadecane has a unique chemical structure that allows it to form strong hydrogen bonds with the surface of nanoparticles, which helps to prevent the aggregation of these particles.
Biochemical And Physiological Effects
1,1-Dibutoxyhexadecane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be a safe compound for use in various scientific research applications. 1,1-Dibutoxyhexadecane is not known to have any adverse effects on human health or the environment.
Advantages And Limitations For Lab Experiments
1,1-Dibutoxyhexadecane has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also a versatile compound that can be used in a wide range of scientific research applications. However, one of the limitations of 1,1-Dibutoxyhexadecane is that it is a synthetic compound that may not be found in nature. This limits its potential applications in certain fields of research.
Future Directions
There are several future directions for research on 1,1-Dibutoxyhexadecane. One potential area of research is the development of new synthetic methods for the preparation of 1,1-Dibutoxyhexadecane. Another area of research is the study of the mechanism of action of 1,1-Dibutoxyhexadecane, which could lead to the development of new applications for this compound. Finally, the study of the biochemical and physiological effects of 1,1-Dibutoxyhexadecane could provide valuable insights into the safety and potential uses of this compound.
Synthesis Methods
The synthesis of 1,1-Dibutoxyhexadecane involves the reaction between 1-bromohexadecane and butyl alcohol in the presence of a strong base such as potassium hydroxide. The reaction takes place under reflux conditions and produces 1,1-Dibutoxyhexadecane as the main product. The purity of the final product can be improved by using various purification techniques such as column chromatography.
Scientific Research Applications
1,1-Dibutoxyhexadecane has been extensively used in scientific research as a solvent, surfactant, and dispersant. It is widely used in the synthesis of nanoparticles, where it acts as a capping agent and stabilizes the nanoparticles. 1,1-Dibutoxyhexadecane has also been used as a solvent in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In addition, it has been used as a dispersant in the preparation of graphene oxide and other nanomaterials.
properties
CAS RN |
18302-68-6 |
|---|---|
Product Name |
1,1-Dibutoxyhexadecane |
Molecular Formula |
C24H50O2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
1,1-dibutoxyhexadecane |
InChI |
InChI=1S/C24H50O2/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24(25-22-8-5-2)26-23-9-6-3/h24H,4-23H2,1-3H3 |
InChI Key |
FKUKCSQVDRJBJN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OCCCC)OCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B95514.png)
![Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-](/img/structure/B95520.png)


